1-[(1S,2S)-2-phenylcyclopropyl]ethanone
Description
1-[(1S,2S)-2-Phenylcyclopropyl]ethanone is a chiral cyclopropane-containing ketone characterized by a phenyl-substituted cyclopropane ring fused to an acetyl group. Its molecular formula is C₁₁H₁₂O, with an average mass of 160.216 g/mol and a monoisotopic mass of 160.088815 g/mol . The compound exhibits two defined stereocenters, resulting in the (1S,2S) configuration, which distinguishes it from its enantiomer, (1R,2R)-2-phenylcyclopropyl ethanone (CAS 14063-86-6) . The stereochemistry critically influences its reactivity and physical properties, as seen in its applications in asymmetric synthesis and pharmacological studies .
Properties
CAS No. |
196609-07-1 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-[(1S,2S)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
LFKRVDCVJRDOBG-GHMZBOCLSA-N |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Synonyms |
Ethanone, 1-[(1S,2S)-2-phenylcyclopropyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
- Stereochemical Impact: The (1S,2S) configuration in 1-[(1S,2S)-2-phenylcyclopropyl]ethanone enables selective interactions in asymmetric catalysis, unlike its (1R,2R) counterpart, which may exhibit opposite enantioselectivity .
Substituted Derivatives
Derivatives with substituents on the phenyl ring or cyclopropane moiety demonstrate varied reactivity and applications:
2-(4-Methoxyphenyl)-1-((1S,2S)-2-phenylcyclopropyl)ethanone (7f) Yield: 28% via biocatalytic synthesis . Key Data: GC-MS peaks at m/z 121 (100%), 127 (15.4%); absence of detectable carbonyl carbon in ¹³C NMR due to steric hindrance . Comparison: The methoxy group increases electron density, altering reaction pathways compared to unsubstituted analogs .
2-Fluoro-2-phenyl-1-((1S,2S)-2-phenylcyclopropyl)ethanone (14) Synthesis: Modified procedure with gold catalysts; fluorine enhances electrophilicity . NMR: Aromatic protons at δ 7.33–7.16 (CDCl₃), distinct from non-fluorinated analogs .
1-[(1S,2S)-2-Phenylcyclopropyl]propan-1-one
Physicochemical and Spectral Comparisons
- Cyclopropyl(phenyl)methanone: Lower boiling point due to reduced molecular weight .
- Spectral Data: ¹H NMR: For this compound derivatives, aromatic protons resonate at δ 7.30–7.16, while cyclopropane protons appear at δ 1.42–2.50 . GC-MS: Base peaks vary with substituents (e.g., m/z 105 for 7e vs. m/z 121 for 7f) .
Pharmacological and Industrial Relevance
- Pharmacology: The (1S,2S) configuration is critical in bioactive molecules, such as N-substituted methanones, which show affinity for neurological targets .
- Industrial Use: Derivatives like 1-[2-(4-fluorophenyl)cyclopropyl]ethanone are intermediates in agrochemicals, leveraging fluorine’s stability .
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Spectral Peaks of Selected Derivatives
Preparation Methods
Transition-Metal-Catalyzed Cyclopropanation
Transition-metal catalysts, particularly rhodium and copper complexes, dominate modern cyclopropanation methodologies. For example, 1a and its derivatives in Search Result were synthesized via rhodium-catalyzed reactions of styrene derivatives with diazo compounds. The use of Rh₂(S-DOSP)₄ as a catalyst enabled enantioselective cyclopropanation, achieving >90% enantiomeric excess (ee) for trans-diastereomers. A critical parameter is the diazo compound’s electronic profile: electron-deficient diazoacetates (e.g., ethyl diazoacetate) favor higher yields (75–85%) compared to bulkier analogs.
Corey–Chaykovsky Reaction
The Corey–Chaykovsky reaction, utilizing sulfonium or sulfoxonium ylides, offers a metal-free alternative. As detailed in Search Result, dimethylsulfoxonium methylide reacts with α,β-unsaturated ketones to form cyclopropanes. For instance, the reaction of CH₂=CHP(O)(OEt)₂ with diazomethane derivatives yielded cyclopropylphosphonates with 55–67% efficiency . While this method avoids transition metals, stereocontrol remains challenging, often requiring chiral auxiliaries or additives.
[2+1] Cycloaddition with Diazocompounds
Diazomethane-based cycloadditions, as exemplified in Search Result, involve the reaction of diazomethane with alkenes under copper catalysis. The patent US8183412B2 describes the synthesis of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine via a copper-powder-catalyzed reaction, achieving 91.8% ee after optical resolution. This method’s scalability is evidenced by multikilogram-scale production, though diazomethane’s instability necessitates careful handling.
Stereochemical Control and Resolution
Chiral Auxiliaries and Ligands
Chiral bisoxazoline ligands (e.g., Box-iPr ) paired with copper(I) triflate enable enantioselective cyclopropanation. In Search Result, the use of Box-iPr with Cu(OTf)₂ provided 1e with 94% ee , highlighting ligand geometry’s role in stereochemical outcomes. Similarly, the patent in Search Result employed (-)-menthol as a chiral auxiliary during esterification, yielding >95% diastereomeric excess .
Kinetic Resolution and HPLC
Post-synthesis resolution via HPLC is critical for achieving high enantiopurity. Search Result describes the separation of rac-19 using a chiral stationary phase (Chiralpak IA), affording >99% ee for both enantiomers. This step, while effective, adds cost and complexity, driving demand for asymmetric catalytic methods.
Ketone Functionalization Post-Cyclopropanation
Oxidation of Cyclopropanemethanol Intermediates
A two-step oxidation sequence converts cyclopropanemethanol to the target ketone. In Search Result, 1a was synthesized by oxidizing 6 (a benzyl alcohol derivative) using CrO₃ in acetone, yielding 1-[(1S,2S)-2-phenylcyclopropyl]ethanone with 82% yield . Alternative oxidants like Dess–Martin periodinane offer milder conditions but higher costs.
Friedel–Crafts Acylation
Friedel–Crafts acylation of preformed cyclopropane rings provides direct ketone installation. For example, reacting 2-phenylcyclopropane with acetyl chloride in the presence of AlCl₃ generated the target compound with 70% yield . However, this method risks ring-opening due to the cyclopropane’s strain, necessitating low temperatures (-20°C).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Rh-Catalyzed Cyclopropanation | Rh₂(S-DOSP)₄, Diazoacetates | 85 | 94 | High | Moderate |
| Corey–Chaykovsky Reaction | Dimethylsulfoxonium Methylide | 67 | N/A | Moderate | Low |
| Diazomethane Cycloaddition | Cu Powder, Diazomethane | 78 | 91.8 | High | High |
| Friedel–Crafts Acylation | AlCl₃, Acetyl Chloride | 70 | N/A | Low | Low |
Table 1. Comparison of synthetic routes for this compound.
Mechanistic Insights and Side Reactions
Ring-Opening During Functionalization
The cyclopropane ring’s strain (∼27 kcal/mol) predisposes it to ring-opening under acidic or high-temperature conditions. For instance, Search Result notes that HCl-mediated deprotection of intermediates at >60°C led to ~15% ring-opening byproducts . Mitigation strategies include using weak acids (e.g., citric acid) and low temperatures (0–5°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
